molecular formula C21H29N5O6 B1194332 Acetyl-asparaginyl-prolyl-methyltyrosinamide CAS No. 82867-71-8

Acetyl-asparaginyl-prolyl-methyltyrosinamide

Cat. No.: B1194332
CAS No.: 82867-71-8
M. Wt: 447.5 g/mol
InChI Key: KTSBIEDXOOPHGM-ULQDDVLXSA-N
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Description

Acetyl-asparaginyl-prolyl-methyltyrosinamide is a synthetic peptide derivative characterized by its acetylated N-terminus, asparaginyl (Asn), prolyl (Pro), and methyltyrosinamide residues. The methyltyrosinamide moiety likely enhances hydrophobicity and metabolic stability compared to unmodified tyrosine residues .

Properties

IUPAC Name

(2S)-N-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSBIEDXOOPHGM-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002978
Record name 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82867-71-8
Record name Acetyl-asparaginyl-prolyl-methyltyrosinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082867718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-asparaginyl-prolyl-methyltyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, acetyl-asparagine, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, proline, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for methyltyrosine and the second proline.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetyl-asparaginyl-prolyl-methyltyrosinamide can undergo various chemical reactions, including:

    Oxidation: The methyltyrosine residue can be oxidized to form dopaquinone derivatives.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Dopaquinone derivatives and other oxidized products.

    Reduction: Reduced peptide bonds or modified amino acid residues.

    Substitution: Alkylated or aminated derivatives of the peptide.

Scientific Research Applications

Acetyl-asparaginyl-prolyl-methyltyrosinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of acetyl-asparaginyl-prolyl-methyltyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit or activate certain kinases, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and physicochemical differences between Acetyl-asparaginyl-prolyl-methyltyrosinamide and related peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Role/Context
This compound Not explicitly provided (inferred: ~C₂₅H₃₅N₅O₈) ~565.6* Acetyl-Asn-Pro-Methyltyrosinamide Likely research-focused; stability studies
N-Acetyl-L-tyrosyl-L-prolylglycyl-L-asparaginyl-L-valinamide (CAS 199681-14-6) C₂₇H₃₉N₇O₈ 589.641 Acetyl-Tyr-Pro-Gly-Asn-Valinamide Intermediate in peptide synthesis
3-Methyl-L-tyrosine (CAS 17028-03-4) C₁₀H₁₃NO₃ 195.21 Methylated tyrosine backbone Unclear; limited toxicological data
L-Tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-phenylalaninamide C₄₈H₆₂N₁₀O₁₂ 995.06 Extended peptide chain with Trp and Thr residues Hypothetical signaling or enzyme-substrate roles

*Estimated based on structural analogs.

Key Observations:
  • Backbone Modifications : The target compound’s methyltyrosinamide residue distinguishes it from analogs like 3-methyl-L-tyrosine, which lacks the peptide backbone and amide group .
  • Functional Groups: The acetyl group may enhance membrane permeability compared to non-acetylated peptides .
Role of Prolyl Residues:

Prolyl residues, as seen in the target compound, are critical in oxygen-sensing pathways. For example, prolyl hydroxylation regulates HIF-α degradation via the von Hippel-Lindau (pVHL) complex .

Research Implications and Gaps

  • Biological Relevance : The prolyl residue’s role in oxygen-dependent pathways () invites exploration of whether this compound modulates HIF or similar targets .
  • Safety Data : Lack of explicit toxicological data for the target compound underscores the need for studies akin to those in and .

Biological Activity

Acetyl-asparaginyl-prolyl-methyltyrosinamide is a synthetic peptide composed of four amino acids: acetyl-asparagine, proline, methyltyrosine, and proline. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of biology and medicine. Its synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the peptide chain.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 246.25 g/mol

Table 1: Structural Components

ComponentStructure
Acetyl-AsparagineAcetylated amino acid
ProlineCyclic amino acid
MethyltyrosineModified tyrosine
ProlineCyclic amino acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate the activity of various receptors and enzymes, influencing cellular processes such as proliferation, apoptosis, and differentiation. For example, it may inhibit or activate certain kinases, leading to downstream signaling changes that affect cell function.

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects in several areas:

  • Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels. This suggests its potential use in treating conditions like rheumatoid arthritis.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Summary of Research Findings

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cells
NeuroprotectiveDecreased oxidative stress

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